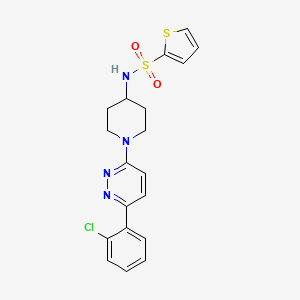

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S2/c20-16-5-2-1-4-15(16)17-7-8-18(22-21-17)24-11-9-14(10-12-24)23-28(25,26)19-6-3-13-27-19/h1-8,13-14,23H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKRKJGTKOCSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. The general synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the 2-Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

Coupling with Thiophene-2-Sulfonamide: The final step involves coupling the piperidine intermediate with thiophene-2-sulfonamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine.

Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Piperidin-4-yl core: Present in both compounds but linked to an indole in CDFII versus pyridazine and sulfonamide in the target. Biological Activity: CDFII acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

Compound 42 (N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine)

- Key Features :

- Pyridazine derivative : Shares a pyridazine core but fused with an imidazole ring, unlike the standalone pyridazine in the target compound .

- Sulfinyl group : Contrasts with the sulfonamide in the target; sulfonamides typically enhance solubility and hydrogen-bonding capacity.

- Therapeutic Focus : Part of antimalarial research, highlighting pyridazine-based scaffolds in infectious disease applications .

1-(2-Chlorophenyl)piperazine

- Key Features: 2-Chlorophenyl group: Matches the target’s substituent but attached to a piperazine ring instead of piperidine. Piperazine vs.

Physicochemical Properties

*Molecular weights estimated based on structural formulas.

Biological Activity

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C21H22ClN5O2S

- Molecular Weight : 412.9 g/mol

Structural Features

The presence of the chlorophenyl group, pyridazine ring, and piperidine moiety contributes to the compound's unique reactivity and biological properties. These structural elements are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator, modulating downstream signaling pathways. The exact molecular interactions remain to be fully elucidated through detailed studies.

Pharmacological Applications

- Cancer Therapy :

- Neurodegenerative Diseases :

- Antioxidant Properties :

Comparative Studies

In comparative studies with similar compounds, this compound demonstrated superior activity against specific targets due to its unique structural configuration.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| Similar Piperidine Derivative | AChE Inhibition | |

| Thiazolidinone Derivative | Antioxidant |

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives highlighted the effectiveness of this compound in inducing apoptosis in cancer cells. The compound's mechanism involved the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

Case Study 2: Neuroprotective Effects

In a neuroprotective assay, this compound was tested against AChE and BuChE enzymes. Results indicated that it effectively inhibited these enzymes, thereby enhancing cholinergic neurotransmission in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.